molecular formula C10H18O3 B13438167 1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylicacid

1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylicacid

Cat. No.: B13438167
M. Wt: 186.25 g/mol
InChI Key: JKRCNUZDADSHOW-UHFFFAOYSA-N
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Description

1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid is an organic compound with the molecular formula C10H18O3 It is a cycloalkane derivative, characterized by a seven-membered ring with a hydroxyl group and a carboxylic acid group attached to the same carbon atom

Preparation Methods

The synthesis of 1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid typically involves the following steps:

    Cycloheptane Formation: The initial step involves the formation of the cycloheptane ring. This can be achieved through various methods, including the cyclization of linear precursors or the ring expansion of smaller cycloalkanes.

    Introduction of Functional Groups: The hydroxyl and carboxylic acid groups are introduced through specific reactions. For example, the hydroxyl group can be added via hydroboration-oxidation, while the carboxylic acid group can be introduced through oxidation of an aldehyde or alcohol precursor.

    Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.

    Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides).

Scientific Research Applications

1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound’s structural properties make it a useful probe in studying enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function.

    Pathways Involved: It may modulate metabolic pathways, signaling cascades, or other biochemical processes, depending on its specific application and context.

Comparison with Similar Compounds

1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-Hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid: A six-membered ring analog with similar functional groups.

    1-Hydroxy-4,4-dimethylcyclooctane-1-carboxylic acid: An eight-membered ring analog with similar functional groups.

    Uniqueness: The seven-membered ring structure of 1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid provides unique steric and electronic properties, making it distinct from its six- and eight-membered ring counterparts.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

1-hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid

InChI

InChI=1S/C10H18O3/c1-9(2)4-3-5-10(13,7-6-9)8(11)12/h13H,3-7H2,1-2H3,(H,11,12)

InChI Key

JKRCNUZDADSHOW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(CC1)(C(=O)O)O)C

Origin of Product

United States

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